Regioisomeric Precision: 5-yl vs. 4-yl Thiazole
The target compound features the benzamide attached via an ethyl linker to the 5-position of the 2-methylthiazole ring . This specific regioisomer, N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide, is structurally distinct from its 4-yl counterpart, such as 4-chloro-N-2-(2-methyl-1,3-thiazol-4-yl)ethylbenzamide . The change in the attachment point from the 5-yl to the 4-yl position on the thiazole ring alters the electronic distribution and steric environment around the heterocycle, a factor known to critically influence target binding and pharmacological activity in many compound classes [1]. While direct quantitative comparison data for this specific pair is not publicly available, the fundamental principle of regioisomerism establishes that these are distinct chemical entities that cannot be considered interchangeable.
Comparator: 4-yl thiazole analog
Difference: attachment position alters electronic/steric environment
| Evidence Dimension | Chemical Structure (Regioisomerism) |
|---|---|
| Target Compound Data | N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide (CAS 1015856-14-0) |
| Comparator Or Baseline | 4-chloro-N-2-(2-methyl-1,3-thiazol-4-yl)ethylbenzamide (CAS 863512-46-3) |
| Quantified Difference | Attachment at the 5-position of the thiazole ring vs. the 4-position. |
| Conditions | Structural analysis based on IUPAC nomenclature and InChI Key. |
Why This Matters
Procurement of the precise regioisomer is critical for maintaining the fidelity of a chemical series in SAR studies or for ensuring the correct intermediate is used in a patented synthetic route.
- [1] P. Zhang et al. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives. RSC Advances, 2019, 9, 3931-3941. View Source
